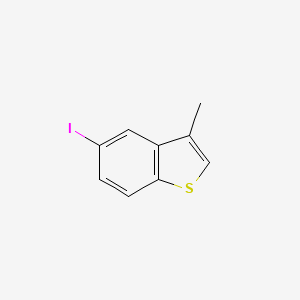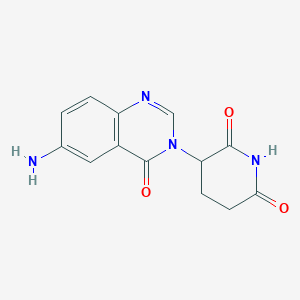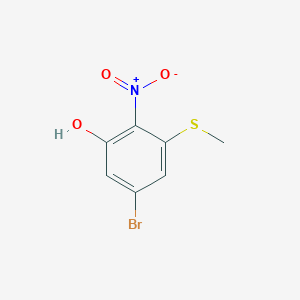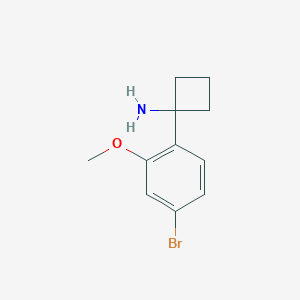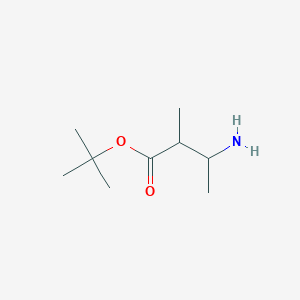
tert-Butyl 3-amino-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-2-methylbutanoate: is an organic compound with the molecular formula C9H19NO2. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under neutral conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Method: One of the classical methods for preparing tert-butyl esters involves the mineral acid-catalyzed addition of isobutene to amino acids. This method is popular due to the availability of starting materials and good chemical yields.
Modern Method: A more recent method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods: Industrial production often involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents to convert protected amino acids and tert-butanol into tert-butyl esters . This method is favored for its good yields and tolerance to a variety of amino acid side chains and substituents.
Análisis De Reacciones Químicas
Types of Reactions:
Transesterification: tert-Butyl 3-amino-2-methylbutanoate can undergo transesterification reactions, where the tert-butyl ester group is exchanged with another ester group.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Transesterification: Sodium tert-butoxide (NaOtBu) is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles such as alkoxides and amines can be used.
Major Products:
Transesterification: Produces different esters depending on the alcohol used.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-2-methylbutanoate involves its role as a protecting group in organic synthesis. The tert-butyl ester group provides steric hindrance, protecting the carboxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to yield the free amino acid .
Comparación Con Compuestos Similares
- tert-Butyl 2-amino-3-methylbutanoate
- tert-Butyl 2-amino-2-methylbutanoate
- tert-Butyl 2-amino-3-phenylpropanoate
Uniqueness:
- tert-Butyl 3-amino-2-methylbutanoate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a protecting group in peptide synthesis .
Propiedades
Número CAS |
120686-20-6 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2-methylbutanoate |
InChI |
InChI=1S/C9H19NO2/c1-6(7(2)10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 |
Clave InChI |
JEMLZWXFJMEBLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
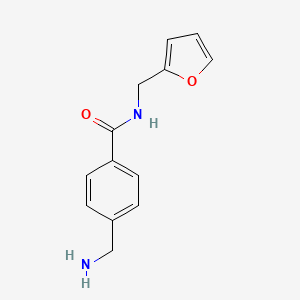
amino}-3-oxopentanoate](/img/structure/B13548102.png)
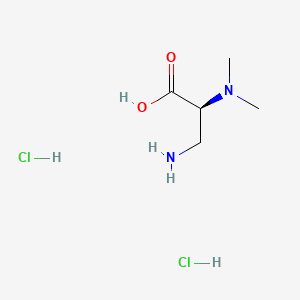
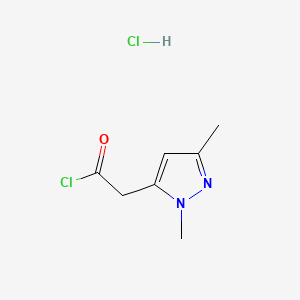
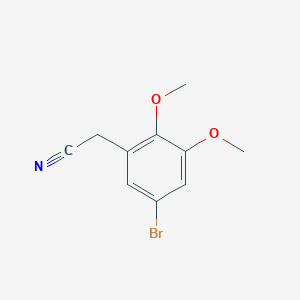

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
